molecular formula C17H20N2O6S2 B12194459 4-{[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid

4-{[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid

Cat. No.: B12194459
M. Wt: 412.5 g/mol
InChI Key: MOCAGCLXZQXHKP-UHFFFAOYSA-N
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Description

4-{[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-{[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the thiazole ring, followed by the introduction of the methoxybenzyl group and the oxobutanoic acid moiety. The reaction conditions often involve the use of reflux, catalysts, and specific solvents to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key signaling pathways in cells.

Comparison with Similar Compounds

When compared to other thiazole derivatives, 4-{[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid stands out due to its unique structure and potential biological activities. Similar compounds include:

    Thiazole: A simple thiazole ring without additional functional groups.

    Benzylthiazole: A thiazole ring with a benzyl group attached.

    Methoxythiazole: A thiazole ring with a methoxy group attached. The uniqueness of this compound lies in its combination of functional groups, which may contribute to its distinct biological activities.

Properties

Molecular Formula

C17H20N2O6S2

Molecular Weight

412.5 g/mol

IUPAC Name

4-[[3-[(4-methoxyphenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-4-oxobutanoic acid

InChI

InChI=1S/C17H20N2O6S2/c1-25-12-4-2-11(3-5-12)8-19-13-9-27(23,24)10-14(13)26-17(19)18-15(20)6-7-16(21)22/h2-5,13-14H,6-10H2,1H3,(H,21,22)

InChI Key

MOCAGCLXZQXHKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C3CS(=O)(=O)CC3SC2=NC(=O)CCC(=O)O

Origin of Product

United States

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